
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide is a chemical compound with a unique structure that includes a thiophene ring substituted with amino, hydroxy, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide typically involves the introduction of functional groups onto a thiophene ring. One common method is the sulfonation of thiophene followed by amination and hydroxylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct substitution pattern on the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene-2-sulfonic acid derivatives, while reduction can produce thiophene-2-amine derivatives.
Applications De Recherche Scientifique
4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Shares similar functional groups but has a naphthalene ring instead of a thiophene ring.
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide: Similar structure but with a benzene ring.
Uniqueness: 4-Amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide is unique due to its thiophene ring, which imparts different electronic properties and reactivity compared to naphthalene or benzene derivatives. This uniqueness makes it valuable for specific applications where the electronic characteristics of the thiophene ring are advantageous.
Propriétés
Numéro CAS |
512190-79-3 |
|---|---|
Formule moléculaire |
C6H10N2O3S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
4-amino-3-hydroxy-N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H10N2O3S2/c1-8(2)13(10,11)6-5(9)4(7)3-12-6/h3,9H,7H2,1-2H3 |
Clé InChI |
BLDHSVHRXARCQR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)S(=O)(=O)C1=C(C(=CS1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


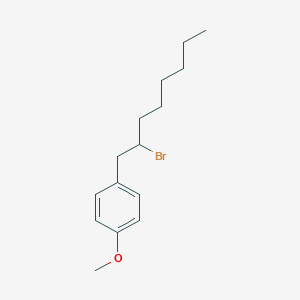



![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)

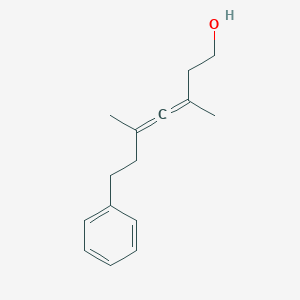
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
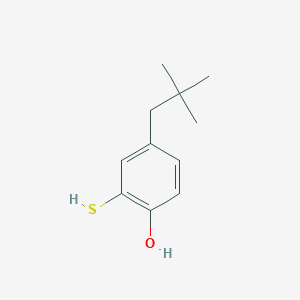

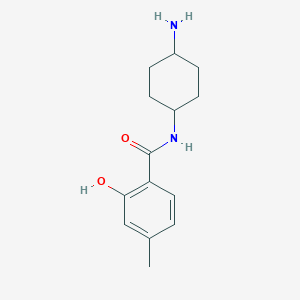
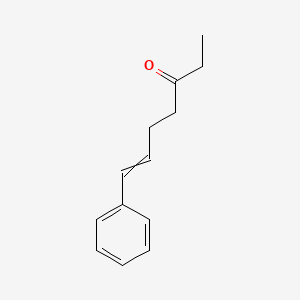

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide](/img/structure/B14229944.png)
